molecular formula C18H20O4 B8721055 Methyl 4,4-bis(4-hydroxyphenyl)pentanoate CAS No. 7297-85-0

Methyl 4,4-bis(4-hydroxyphenyl)pentanoate

Cat. No. B8721055
CAS RN: 7297-85-0
M. Wt: 300.3 g/mol
InChI Key: JZCLWFULJLDXDT-UHFFFAOYSA-N
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Patent
US05795900

Procedure details

To a solution in methanol (120 mL) of 4,4-bis(4-hydroxyphenyl)pentanoic acid (Aldrich Chemical Co., 12 g, 42 mmol) was added concentrated H2 SO4 (0.5 mL) and the mixture was heated to reflux for 3 hours. After cooling to room temperature the mixture was concentrated in vacuo and dissolved in ether (300 mL). The organic layer was washed with saturated aqueous NaHCO3 (2×150 mL) and brine, dried over MgSO4, filtered, and concentrated in vacuo to provide a thick oil which was crystallized from ether/hexane to give 4,4-bis(4-hydroxyphenyl)pentanoic acid methyl ester as an off-white color solid (11.8 g, 94%), mp 130° C.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)([CH3:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.[CH3:22]O>>[CH3:22][O:12][C:11](=[O:13])[CH2:10][CH2:9][C:8]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH3:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CCC(=O)O)(C)C1=CC=C(C=C1)O
Name
H2 SO4
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
120 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous NaHCO3 (2×150 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a thick oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from ether/hexane

Outcomes

Product
Name
Type
product
Smiles
COC(CCC(C)(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.